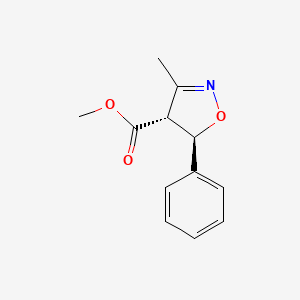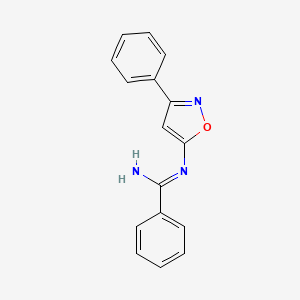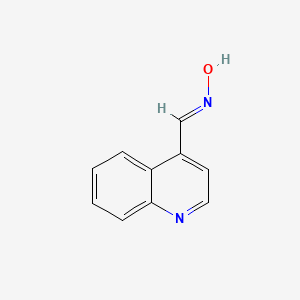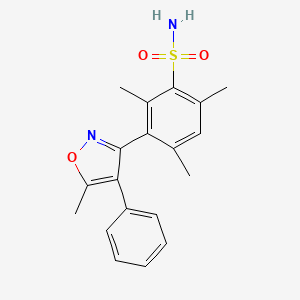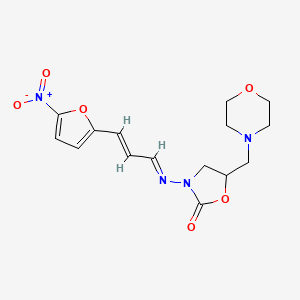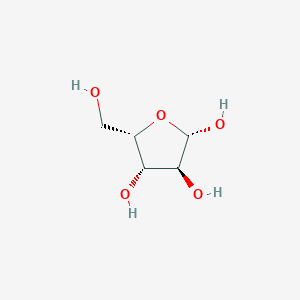![molecular formula C9H5BrF3NOS B12887597 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromomethyl and trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl and trifluoromethylthio substituents. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Cyclization Reactions: The benzoxazole ring can be formed or modified through cyclization reactions involving 2-aminophenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole: Similar structure but with different substitution pattern.
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole: Chlorine instead of bromine in the methyl group.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Methylthio group instead of trifluoromethylthio.
Uniqueness
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. The trifluoromethylthio group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H5BrF3NOS |
|---|---|
Poids moléculaire |
312.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
Clé InChI |
NZQXWTDPBHXYKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



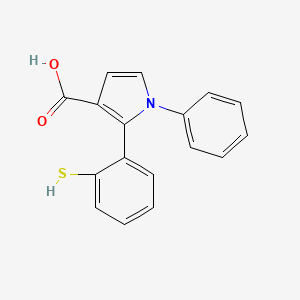
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
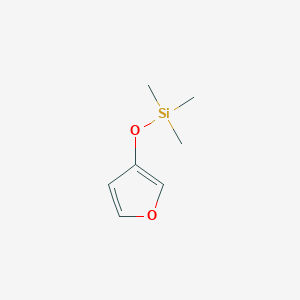
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
